Cas no 1262004-83-0 (4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid)

4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
- MFCD18321282
- DTXSID20690760
- 1262004-83-0
- 4-(4-CHLORO-3-CYANOPHENYL)-3-METHYLBENZOIC ACID
- 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%
- 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid
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- MDL: MFCD18321282
- Inchi: InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19)
- InChI Key: CHTYZWCCKAXOPG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 271.0400063Da
- Monoisotopic Mass: 271.0400063Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 61.1Ų
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB328501-5 g |
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%; . |
1262004-83-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB328501-5g |
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%; . |
1262004-83-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid
Introduction to 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic Acid (CAS No. 1262004-83-0)
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 1262004-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural framework, exhibits a blend of pharmacological properties that make it a valuable candidate for further investigation in drug discovery and development.
The molecular structure of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid consists of a benzoic acid core substituted with a 4-chloro-3-cyanophenyl group and a methyl group at the third position. This arrangement imparts distinct electronic and steric properties, which are critical in determining its interaction with biological targets. The presence of both chloro and cyano functional groups enhances its potential as an intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of aryl benzoic acids due to their diverse biological activities. Studies have indicated that compounds with similar structural motifs may exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The specific substitution pattern in 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid suggests that it could interact with various enzymes and receptors, making it a promising candidate for further pharmacological screening.
One of the most compelling aspects of this compound is its potential role in modulating key biological pathways. For instance, research has shown that benzoic acid derivatives can influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, the cyano group may contribute to its ability to inhibit certain kinases, which are often implicated in cancer progression. These findings highlight the need for comprehensive studies to elucidate its exact mechanism of action.
The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. The chloro and cyano substituents necessitate careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.
In the context of drug discovery, the availability of high-quality intermediates like 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid is invaluable. Such compounds serve as building blocks for designing and synthesizing lead compounds with enhanced pharmacological properties. The structural diversity offered by this molecule allows chemists to explore various modifications, which can lead to the development of more effective therapeutic agents.
Evidence from preclinical studies suggests that aryl benzoic acids may have significant therapeutic applications. For example, derivatives of benzoic acid have been shown to exhibit anti-inflammatory effects by inhibiting COX-2 enzyme activity. Similarly, some benzoic acid derivatives have demonstrated antioxidant properties by scavenging reactive oxygen species. The unique combination of functional groups in 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid positions it as a promising candidate for further exploration in these areas.
The compound's potential extends beyond traditional pharmaceutical applications. Researchers are also investigating its use in agrochemicals and material science due to its structural features. For instance, certain benzoic acid derivatives have been found to possess herbicidal properties, making them useful in crop protection strategies. Additionally, the electronic characteristics of this molecule make it suitable for applications in organic electronics and photovoltaics.
Ongoing research is focused on optimizing the synthesis and purification processes of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid. By leveraging computational chemistry and high-throughput screening techniques, scientists aim to identify more efficient synthetic routes and improve yields. These advancements will not only facilitate further mechanistic studies but also enhance the commercial viability of this compound for industrial applications.
The pharmacokinetic profile of any drug candidate is critical in determining its clinical efficacy and safety. Preliminary studies on structurally related compounds suggest that benzoic acid derivatives may exhibit favorable pharmacokinetic properties due to their moderate solubility and bioavailability. Further investigations into the metabolic pathways involving 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid will provide valuable insights into its potential as a drug candidate.
In conclusion, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid (CAS No. 1262004-83-0) represents a fascinating subject of study with diverse applications in pharmaceuticals and beyond. Its unique structural features and demonstrated biological activities make it a compelling candidate for further research aimed at developing novel therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, paving the way for innovative applications across multiple scientific disciplines.
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